molecular formula C₂₅H₂₆D₃N₉O₃ B1146650 Preladenant-d3 CAS No. 1346599-84-5

Preladenant-d3

货号 B1146650
CAS 编号: 1346599-84-5
分子量: 506.57
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Preladenant-d3 is the labelled analogue of Preladenant . Preladenant is a drug that selectively antagonizes the adenosine A2A receptor . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of Preladenant-d3 is C25H29N9O3 . The structure of Preladenant-d3 involves a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . More detailed structural information or a visual representation of the molecule was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Preladenant-d3 were not explicitly detailed in the search results. The molecular formula of Preladenant-d3 is C25H29N9O3 .

科学研究应用

Parkinson’s Disease Treatment

Preladenant-d3 has been studied as an adjunctive therapy with Levodopa in Parkinson’s disease . In two phase 3 trials, Preladenant-d3 was evaluated as an adjunct to Levodopa in patients with Parkinson’s disease and motor fluctuations . The results from these trials provided valuable lessons for future research .

2. Reduction of “Off” Time in Parkinson’s Disease The clinical impact of therapeutic interventions in Parkinson’s disease is often measured as a reduction in “off” time when the beneficial effects of the standard-of-care L-DOPA formulations wane off . Preladenant-d3 has been investigated in this context .

Augmentation Therapy in Parkinson’s Disease

Preladenant-d3 has been applied in augmentation trials for Parkinson’s disease . A quantitative systems pharmacology model was used to simulate “off” time in these trials .

Adenosine 2A Receptor Antagonism

Preladenant-d3 is an adenosine 2A receptor antagonist . This property has been leveraged in its application as an adjunctive therapy with Levodopa in Parkinson’s disease .

Neuroprotection in Parkinson’s Disease

Research has suggested that adenosine A2A receptor antagonists like Preladenant-d3 may offer novel neuroprotection in animal models of Parkinson’s disease .

Dyskinesia Treatment

Preladenant-d3 has potential applications in the treatment of dyskinesia, a disorder characterized by involuntary, erratic movement . This application is based on the role of adenosine in the basal ganglia motor circuit .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Preladenant-d3 involves the incorporation of three deuterium atoms into the structure of Preladenant. This can be achieved through the introduction of deuterated reagents during the synthesis process.", "Starting Materials": [ "2-Amino-6-chloro-9-[5-(ethylcarbamoyl)-2-pyridyl]purine", "Deuterated reagents" ], "Reaction": [ "Step 1: Protection of the amino group with a suitable protecting group such as Boc or Fmoc", "Step 2: Deuterium incorporation at the desired positions using deuterated reagents", "Step 3: Deprotection of the amino group", "Step 4: Coupling of the deuterated intermediate with an appropriate acid derivative to form Preladenant-d3", "Step 5: Purification and isolation of the final product" ] }

CAS 编号

1346599-84-5

产品名称

Preladenant-d3

分子式

C₂₅H₂₆D₃N₉O₃

分子量

506.57

同义词

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine,

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。